2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide
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Overview
Description
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide is a compound belonging to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antioxidant activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting the cell membrane of bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol
- 2-(4-Methyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetamide
- 2-(4-Chloro-5-mercapto-4H-1,2,4-triazol-3-yl)benzamide .
Uniqueness
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide is unique due to the presence of both the ethyl and fluoro substituents, which can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C12H13FN4OS |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |
InChI Key |
GOPXIJWTIXSARN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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